3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole
Description
Historical Development and Ubiquity of Pyrazole (B372694) Scaffolds in Molecular Design
The history of pyrazole chemistry dates back to the 19th century, and since then, these heterocycles have become a cornerstone in medicinal chemistry. nih.gov The versatility of their synthesis and the ability to substitute various functional groups at different positions on the pyrazole ring have made them a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets, thus offering a rich source for the development of new drugs. nih.gov The presence of the pyrazole nucleus in a variety of therapeutic agents, such as the anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole, has cemented its status as a crucial component in molecular design. researchgate.netmeddocsonline.org
Overview of Diverse Pharmacological Activities Associated with Pyrazole Derivatives
The chemical versatility of the pyrazole ring has led to the discovery of derivatives with a wide spectrum of pharmacological properties. researchgate.netacademicstrive.com Researchers have successfully synthesized and tested pyrazole-containing compounds for numerous therapeutic applications, demonstrating their potential to address a variety of diseases. nih.govacademicstrive.com These activities range from combating microbial infections and cancer to managing inflammation, pain, and neurological disorders. derpharmachemica.commdpi.commdpi.com
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this area. mdpi.comderpharmachemica.com Numerous studies have demonstrated their significant activity against a range of bacteria and fungi. nih.gov For instance, the natural pyrazole C-glycoside, Pyrazofurin, exhibits a broad spectrum of antimicrobial and antiviral activities. derpharmachemica.com Synthetic derivatives have also shown potent effects; certain hydrazone derivatives of pyrazole displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values that were lower than some standard drugs. derpharmachemica.com
| Compound Name | Target Organism | Activity (MIC) |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5–125 µg/mL |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans | 2.9–7.8 µg/mL |
| A pyrazole-thiazole hybrid | Methicillin-resistant S. aureus (MRSA) | <0.2 µM (MBC) |
Data sourced from multiple studies on pyrazole derivatives. derpharmachemica.comnih.gov
The fight against cancer is a major focus of drug discovery, and pyrazole derivatives have shown significant potential as anticancer agents. mdpi.comnih.gov They can exert their effects through various mechanisms, such as inhibiting enzymes like cyclin-dependent kinases (CDKs) that are crucial for cell division. mdpi.com Research has shown that appropriate substitutions on the pyrazole ring can greatly enhance anticancer efficacy. mdpi.commdpi.com For example, a series of pyrazole benzothiazole (B30560) hybrids exhibited potent activity against several cancer cell lines, with some compounds showing superior performance compared to the reference drug axitinib. mdpi.com
| Compound Class/Name | Cancer Cell Line(s) | Activity (IC₅₀) |
| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 to 6.77 µM |
| Pyrazolo[4,3-c]pyridine Derivative (Compound 41) | MCF7, HepG2 | 1.937, 3.695 µg/mL |
| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7, HepG2, HCT-116 | 0.2–3.4 μM |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are sourced from various anticancer studies on pyrazoles. mdpi.comnih.gov
Perhaps one of the most well-known applications of pyrazoles is in the management of inflammation and pain. mdpi.comresearchgate.net The blockbuster drug Celecoxib, a selective COX-2 inhibitor, is a testament to the success of pyrazole scaffolds in this therapeutic area. mdpi.com Many pyrazole derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. unar.ac.idnih.gov Studies have shown that novel pyrazole derivatives can exhibit potent anti-inflammatory and analgesic effects, sometimes exceeding the potency of established drugs like indomethacin. mdpi.comfrontiersin.org
Pyrazole derivatives have also been investigated for their potential in treating neurological disorders. nih.govresearchgate.net Research has demonstrated that certain substituted pyrazoles possess significant anticonvulsant activity in various preclinical models. derpharmachemica.comnih.gov Some compounds have shown efficacy comparable to or even better than marketed antiepileptic drugs like phenytoin (B1677684) and valproate. nih.gov Beyond seizure control, there is growing interest in the neuroprotective effects of pyrazoles. nih.govresearchgate.net Studies have explored their ability to protect neurons from damage in models of neurodegenerative diseases such as Parkinson's disease, suggesting a role in mitigating oxidative stress and apoptosis (cell death).
The therapeutic potential of pyrazoles extends to other areas as well.
Antiparasitic Activity : Pyrazole derivatives have been synthesized and evaluated against various parasites, including those that cause leishmaniasis, Chagas disease, and schistosomiasis. mdpi.com Structure-activity relationship studies have shown that specific modifications to the pyrazole core can lead to potent antiparasitic effects. For instance, certain trifluoromethylated pyrazole hybrids have demonstrated significant in vitro activity against Leishmania amazonensis and Trypanosoma cruzi.
Antioxidant Activity : Many pyrazole derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress—a key factor in numerous diseases. They can scavenge harmful free radicals, and some compounds have shown antioxidant activity comparable to or better than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). The antioxidant capacity is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring.
Contextualizing 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole within Substituted Pyrazole Chemistry
The specific compound, this compound, is a prime example of a polysubstituted pyrazole designed to leverage the distinct chemical properties of its constituent parts. The molecule's architecture combines the foundational pyrazole ring with two critical substituents: a dichlorinated phenyl ring at the 3-position and a nitro group at the 4-position. The resulting physicochemical and biological profile is a direct consequence of the interplay between the pyrazole core and the electronic and steric effects imparted by these carefully chosen functional groups. Understanding this compound requires a detailed analysis of the roles these specific substituents play in the broader context of pyrazole design.
The incorporation of halogenated aryl groups, particularly dichlorophenyl moieties, is a well-established strategy in medicinal chemistry and the design of bioactive pyrazole derivatives. researchgate.netnih.gov Halogen atoms, especially chlorine, are not mere placeholders but are functional components that can profoundly influence a molecule's properties in several key ways.
Modulation of Lipophilicity: A primary role of halogen substituents is to increase the lipophilicity (fat-solubility) of a molecule. researchgate.net Despite the electronegativity of halogens, their larger size and more polarizable electron clouds enhance London dispersion forces, which are key interactions in nonpolar environments. stackexchange.comechemi.com This increased lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which is often a critical factor for a drug's efficacy.
Metabolic Stability: Halogenation can enhance a molecule's metabolic stability. Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid inactivation and clearance of a drug. Introducing robust substituents like chlorine atoms at positions that would otherwise be vulnerable to hydroxylation can block these metabolic pathways, thereby increasing the compound's biological half-life and duration of action. quora.com
Binding Interactions: Halogen atoms can participate in specific, highly directional non-covalent interactions known as halogen bonds. acs.org In a biological context, a covalently bound halogen can act as an electrophilic "σ-hole" donor, forming a stabilizing interaction with a Lewis base, such as an oxygen or nitrogen atom from an amino acid residue in a protein's active site. acs.org This can significantly contribute to the binding affinity and selectivity of a ligand for its target protein. The 2,4-dichloro substitution pattern provides a distinct electronic and steric profile that can be optimized for specific binding pockets.
The prevalence of dichlorophenyl-substituted pyrazoles and pyrazolines in chemical literature, such as 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, which has demonstrated antioxidant and antibacterial activity, highlights the utility of this structural motif in creating biologically active compounds. researchgate.net
The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry, and its placement on a pyrazole ring dramatically alters the core's electronic character and reactivity. Nitration is a fundamental electrophilic substitution reaction for pyrazoles, which readily occurs at the 4-position due to the ring's aromatic nature. globalresearchonline.net
Electronic Influence and Reactivity: The strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring toward electrophilic substitution but can activate it for other transformations. For instance, the activating effect of the nitro group facilitates certain palladium-catalyzed arylation reactions at the C5 position of the pyrazole ring, demonstrating its ability to modulate the scaffold's chemical reactivity. researchgate.net
Hydrogen Bonding and Bioactivity: As a functional group, the nitro moiety can act as a potent hydrogen bond acceptor. The oxygen atoms of the nitro group can form strong hydrogen bonds with donor groups in the active sites of biological targets like enzymes and receptors. This directional interaction can be a critical determinant of a molecule's biological activity, anchoring it in a specific orientation to elicit a desired response. Numerous pyrazole derivatives containing nitro-substituted phenyl rings have been investigated for their biological properties, including potential nonlinear optical (NLO) applications and other bioactivities. nih.gov
Energetic Properties: Beyond medicinal chemistry, nitrated pyrazoles are a significant class of energetic materials. mdpi.com The high nitrogen content of the pyrazole ring combined with the oxygen-rich nitro groups can lead to compounds with high heats of formation and density, although this application is distinct from its role in bioactive compound design. mdpi.com
The targeted design of this compound is likely rooted in a rational, multi-pronged hypothesis aimed at creating a molecule with a unique and potent biological profile. This strategy, often referred to as molecular hybridization, seeks to combine the advantageous properties of different functional groups onto a single, proven bioactive scaffold.
The central hypothesis is that the synergistic combination of the dichlorophenyl and nitro substituents on the pyrazole core will yield a compound with enhanced efficacy, selectivity, or favorable pharmacokinetic properties. The research focus can be deconstructed as follows:
Scaffold Selection: The pyrazole ring is chosen as the foundational structure due to its well-documented and versatile role as a pharmacophore in a multitude of therapeutic areas. nih.gov
Lipophilicity and Metabolic Blocking: The 3-(2,4-dichlorophenyl) group is incorporated with the intent to increase lipophilicity, thereby potentially improving membrane permeability and oral bioavailability. researchgate.net Simultaneously, it serves to block a key position from metabolic attack, aiming to prolong the compound's duration of action. quora.com The specific 2,4-dichloro pattern is chosen to present a defined shape and electronic distribution to a target binding site, potentially engaging in hydrophobic or halogen bonding interactions. acs.org
Electronic Modulation and Target Binding: The 4-nitro group is introduced to drastically alter the electronic landscape of the molecule. As a strong electron-withdrawing group and hydrogen bond acceptor, it is hypothesized to be a key anchoring point for binding to a biological target. researchgate.net Its placement at the 4-position directly influences the properties of the adjacent phenyl group at position 3 and the nitrogen atoms within the pyrazole ring.
Data Tables
Table 1: Examples of Biological Activities of Substituted Pyrazoles
Table 2: List of Chemical Compounds Mentioned
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2N3O2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(7(11)3-5)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13) |
InChI Key |
ZTBKRERULYZGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,4 Dichlorophenyl 4 Nitro 1h Pyrazole and Its Analogues
Established Strategies for Pyrazole (B372694) Ring Construction
The formation of the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods available. The most common strategies involve the reaction of a C-C-C dielectrophile with a hydrazine-based N-N dinucleophile or the cycloaddition of a 1,3-dipole with a suitable dipolarophile.
The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.org This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine.
The general mechanism involves the initial reaction of one carbonyl group with the hydrazine to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.gov
Key precursors for this method include:
1,3-Diketones: The reaction of 1,3-diketones with hydrazine is a straightforward route. These diketones can be synthesized in situ from ketones and acid chlorides, which are then directly converted into pyrazoles by the addition of hydrazine in a one-pot reaction. organic-chemistry.org
α,β-Unsaturated Ketones and Aldehydes (Chalcones): These compounds react with hydrazines to first form pyrazoline intermediates, which are subsequently oxidized to pyrazoles.
1,2-Allenic Ketones: These substrates undergo an efficient cyclocondensation reaction with hydrazines under mild conditions to produce 3,5-disubstituted pyrazoles. researchgate.net
| Precursor Type | Reactant | Typical Conditions | Reference |
|---|---|---|---|
| 1,3-Diketone | Hydrazine hydrate | Acidic or basic catalysis, often in ethanol (B145695) | nih.govorganic-chemistry.org |
| Chalcone (B49325) (α,β-Unsaturated Ketone) | Hydrazine hydrate | Reflux in solvent (e.g., ethanol, acetic acid), followed by oxidation | researchgate.net |
| 1,2-Allenic Ketone | Hydrazine hydrate | Mild conditions, often at room temperature | researchgate.net |
The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is another powerful method for synthesizing the pyrazole ring. This reaction involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, typically an alkene or alkyne. rsc.orgorganic-chemistry.org
A common pathway involves the reaction of diazo compounds, generated in situ from N-tosylhydrazones, with alkynes or alkyne surrogates. organic-chemistry.org This method offers high regioselectivity. For instance, the reaction of tosylhydrazones with nitroalkenes has been reported as a selective route to 3,4-diaryl-1H-pyrazoles. rsc.org Similarly, nitrilimines, generated from hydrazonyl chlorides, react with alkenes in an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) to yield highly substituted pyrazoles with excellent regioselectivity. nih.gov
Synthetic Routes for 4-Nitration of the Pyrazole Nucleus
The introduction of a nitro group at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. This is an electrophilic substitution reaction, and the C4 position is generally the most susceptible to such attacks in 1H-pyrazoles due to its higher electron density compared to the C3 and C5 positions.
Direct nitration is the most common method for introducing a nitro group onto the pyrazole ring. Various nitrating agents and conditions have been employed to achieve this transformation. The choice of reagent can influence the yield and selectivity of the reaction.
Common nitrating systems include:
Mixed Acid (HNO₃/H₂SO₄): A mixture of concentrated or fuming nitric acid and sulfuric acid is a powerful nitrating agent. Direct nitration of pyrazole with this mixture has been reported, though yields can be moderate. guidechem.com
Nitric Acid in Acetic Anhydride (B1165640) (HNO₃/Ac₂O): This system generates acetyl nitrate (B79036) in situ, which serves as the electrophile. It has been used for the nitration of substituted pyrazoles, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole, leading to regioselective nitration at the C4 position. mdpi.com
Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This is another potent nitrating system that has been successfully applied to a variety of five-membered heterocycles, including pyrazoles, affording mononitro derivatives in good yields. researchgate.netsemanticscholar.org
Bismuth Subnitrate/Thionyl Chloride: This combination offers a milder and selective method for the nitration of aromatic compounds and can be an alternative to strongly acidic conditions. nih.gov
| Nitrating Agent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 hours | High reactivity, good yield (up to 85% for pyrazole) | guidechem.com |
| Fuming HNO₃ / Acetic Anhydride | 0°C to room temperature, 4 hours | Effective for substituted pyrazoles, high yield (85%) | mdpi.com |
| HNO₃ / Trifluoroacetic Anhydride | 0-5°C | Generally good yields for various heterocycles | researchgate.netsemanticscholar.org |
For an N-unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. This regioselectivity is governed by the electronic distribution within the heterocyclic ring. When a substituent is already present at the C3 or C5 position, the C4 position remains the most activated site for electrophilic substitution.
For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride exclusively yields the 4-nitro product. mdpi.com This high degree of regioselectivity simplifies the synthesis of 4-nitropyrazole derivatives, as competing isomers are often not formed in significant amounts, which facilitates purification. Another route to 4-nitropyrazole involves the rearrangement of N-nitropyrazole in the presence of sulfuric acid. nih.gov
Incorporation of the 2,4-Dichlorophenyl Moiety at the C3 Position
The introduction of the 2,4-dichlorophenyl group specifically at the C3 position of the pyrazole ring is the most challenging step, defining the core structure of the final compound. This is typically achieved by starting with a precursor that already contains this aryl moiety and then constructing the pyrazole ring around it.
A primary strategy is the cyclocondensation of a β-dicarbonyl compound containing the 2,4-dichlorophenyl group with hydrazine. nih.gov The synthesis of the required precursor, 1-(2,4-dichlorophenyl)-1,3-diketone, can be accomplished via a Claisen condensation between 2,4-dichloroacetophenone and a suitable ester. This diketone intermediate is then reacted with hydrazine hydrate, which, after cyclization and dehydration, yields 3-(2,4-dichlorophenyl)-1H-pyrazole. organic-chemistry.org
Alternatively, a chalcone-based route can be employed. 2,4-Dichloroacetophenone can be condensed with an appropriate aldehyde to form a chalcone (an α,β-unsaturated ketone). This chalcone, bearing the 2,4-dichlorophenyl group, can then be treated with hydrazine to form the corresponding pyrazoline, which is subsequently oxidized to the desired 3-(2,4-dichlorophenyl)-1H-pyrazole.
Once the 3-(2,4-dichlorophenyl)-1H-pyrazole is synthesized, the final step is the regioselective nitration at the C4 position as described in section 2.2. The presence of the bulky dichlorophenyl group at C3 does not typically hinder the electrophilic attack at the adjacent C4 position.
Synthetic Approaches for Aryl Substitution on Pyrazole Ring
The introduction of an aryl group, such as the 2,4-dichlorophenyl moiety, at the C3 position of the pyrazole ring is a critical step in the synthesis of the target compound. Several methodologies have been developed for the arylation of pyrazoles, broadly categorized into cycloaddition reactions and direct C-H arylation.
One of the most established methods for constructing the 3-aryl pyrazole scaffold is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov In the context of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole, this could involve the reaction of a 1-(2,4-dichlorophenyl)-substituted 1,3-diketone with hydrazine. The regioselectivity of this reaction is influenced by the nature of the substituents on the diketone and the reaction conditions. nih.gov
Another powerful strategy is the 1,3-dipolar cycloaddition reaction. This approach often utilizes nitrile imines, generated in situ from precursors like hydrazonoyl halides, which then react with a suitable dipolarophile. nih.govbohrium.com For instance, a hydrazonoyl bromide bearing the 2,4-dichlorophenyl group can react with an alkene or alkyne containing a precursor to the nitro group to form the desired pyrazole ring. rsc.org
More recently, transition-metal-catalyzed cross-coupling reactions have emerged as a highly efficient method for direct C-H arylation. Palladium-catalyzed reactions, in particular, have been successfully employed for the regioselective arylation of the C3 position of the pyrazole ring. nih.govresearchgate.net This method involves the direct coupling of a pyrazole with an aryl halide (e.g., 2,4-dichlorobromobenzene) in the presence of a palladium catalyst and a suitable ligand.
| Synthetic Approach | Description | Key Reactants |
| Cyclocondensation | Formation of the pyrazole ring from a dicarbonyl compound and a hydrazine. nih.gov | 1,3-Diketones, Hydrazines |
| 1,3-Dipolar Cycloaddition | Cycloaddition of a 1,3-dipole (like a nitrile imine) with a dipolarophile (alkene/alkyne). bohrium.comrsc.org | Hydrazonoyl halides, Alkenes, Alkynes |
| Direct C-H Arylation | Transition-metal-catalyzed coupling of a pyrazole C-H bond with an aryl halide. nih.govresearchgate.net | Pyrazole core, Aryl halides, Palladium catalyst |
Challenges and Strategies for Regioselectivity at C3 vs. Other Positions
Achieving regioselectivity, specifically substitution at the C3 position of the pyrazole ring while avoiding reactions at C4, C5, or the nitrogen atoms, is a significant synthetic challenge. The inherent electronic properties of the pyrazole ring can lead to mixtures of isomers.
In the classic Knorr synthesis (cyclocondensation of 1,3-diketones with hydrazines), the reaction of an unsymmetrical diketone can yield two different regioisomers. nih.govnih.gov The outcome is governed by the electronic and steric effects of the substituents on the diketone. For example, when an aryl group and an alkyl group are present, the reaction often favors the formation of the isomer where the aryl group is at C3 and the alkyl group is at C5. nih.gov
Strategies to control regioselectivity include:
Use of Pre-functionalized Reactants: Employing starting materials where the desired connectivity is already established. For example, using a chalcone (α,β-unsaturated ketone) ensures a specific arrangement of substituents that directs the cyclization with hydrazine.
Directing Groups: Introducing a directing group onto the pyrazole nitrogen can guide the arylation to a specific carbon. Although often used for C5 arylation, careful selection of catalysts and directing groups can favor C3 substitution.
Catalyst and Ligand Control: In direct C-H arylation reactions, the choice of the palladium catalyst, ligand, solvent, and base is crucial for controlling the position of arylation. nih.govresearchgate.net Ligand-free palladium systems in specific protic solvents have been shown to promote β-arylation (at C4), while other systems can be tuned for α-arylation (C3 or C5). researchgate.net
Reaction with Arynes: A reported method for achieving C3-hydroxyarylation involves the reaction of pyrazole N-oxides with arynes, which proceeds with high regioselectivity without requiring blocking groups at other positions. nih.govacs.org
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce waste, and shorten reaction times. These principles are applicable to the synthesis of complex pyrazole derivatives.
Microwave-Assisted Synthesis Protocols for Efficiency Enhancement
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.govtsijournals.com
The synthesis of various pyrazole derivatives has been successfully achieved using microwave technology. ijpsdronline.comjpsionline.com For example, the cyclocondensation of chalcones with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles, is significantly faster under microwave irradiation. ijpsdronline.com This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Method | Reaction Time | Yield | Notes |
|---|---|---|---|
| Conventional Reflux | 7–9 hours | Moderate to Good | Requires prolonged heating. nih.gov |
| Microwave Irradiation | 9–10 minutes | Good to Excellent (79–92%) | Drastic reduction in time, often with improved yield. nih.govtsijournals.com |
This technique is particularly advantageous for multi-step syntheses and for building libraries of compounds for screening purposes, offering a significant enhancement in efficiency. nih.gov
Green Chemistry Principles in Pyrazole Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. rjpn.org Key principles include the use of safer solvents, energy efficiency, and atom economy.
Several green approaches have been applied to pyrazole synthesis:
Use of Green Solvents: Water has been employed as an environmentally benign solvent for the synthesis of pyrazole derivatives, replacing toxic organic solvents. researchgate.net Reactions such as the three-component condensation of a hydrazine, an aldehyde, and a nitrile can be performed efficiently in an aqueous medium. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), represents a highly green methodology that reduces waste and simplifies purification. researchgate.net
Energy Efficiency: As discussed, microwave-assisted synthesis is an energy-efficient alternative to conventional heating. tsijournals.com Additionally, the use of renewable energy sources like concentrated solar radiation has been explored for synthesizing related heterocyclic compounds, demonstrating a sustainable approach. nih.gov
Biodegradable Catalysts: Utilizing natural, non-toxic, and biodegradable catalysts, such as lemon juice, aligns with green chemistry principles by replacing hazardous acid or base catalysts. nih.gov
These methodologies contribute to making the synthesis of pyrazoles and their analogues more sustainable and environmentally friendly. nih.gov
Synthesis of Key Precursors and Intermediates
Hydrazonyl Bromides and Their Utility
Hydrazonyl halides, particularly hydrazonyl bromides, are versatile and highly useful intermediates in heterocyclic synthesis. nih.gov They serve as stable precursors for nitrile imines, which are reactive 1,3-dipoles.
A hydrazonyl bromide suitable for the target synthesis would be N-aryl-2-(2,4-dichlorophenyl)acetohydrazonoyl bromide. This intermediate can be generated from the corresponding hydrazide. The in situ generation of the nitrile imine from the hydrazonyl bromide is typically achieved by treatment with a base, such as triethylamine.
The resulting nitrile imine can then undergo a [3+2] cycloaddition reaction with a variety of dipolarophiles to construct the pyrazole ring. nih.gov For the synthesis of a 4-nitro-pyrazole, a suitable reaction partner would be a nitro-substituted alkene, such as a nitroalkene. rsc.org This reaction offers a regioselective route to 1,3,4,5-tetrasubstituted pyrazoles, where the substituents are determined by the structure of the hydrazonyl bromide and the alkene. nih.gov
Functionalized Chalcones and Nitroolefins in Pyrazole Synthesis
The synthesis of pyrazole derivatives often employs α,β-unsaturated carbonyl compounds, such as chalcones, as key starting materials. nih.govresearchgate.net The general approach involves the condensation of a chalcone with a hydrazine derivative. nih.govresearchgate.net In the context of this compound, a plausible synthetic route would involve the reaction of a suitably substituted chalcone with hydrazine.
Chalcones are typically prepared through a Claisen-Schmidt condensation of an aldehyde and a ketone in the presence of a base. researchgate.net For the synthesis of the target compound, this would involve the condensation of 2,4-dichloroacetophenone with an appropriate aldehyde to form the chalcone precursor. Subsequent cyclization with hydrazine would then yield the pyrazole ring.
While direct synthesis of this compound from a nitro-substituted chalcone is a viable strategy, the introduction of the nitro group can also occur at a later stage on the pre-formed pyrazole ring. Pyrazoles are known to undergo electrophilic substitution reactions, particularly at the C4 position. nih.govglobalresearchonline.net
Derivatization and Chemical Transformations of the this compound Scaffold
The this compound core offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be targeted at the pyrazole nitrogen (N1), the nitro group, the dichlorophenyl ring, and the C5 position of the pyrazole ring.
Modifications at the Pyrazole Nitrogen (N1)
The N1 position of the pyrazole ring is readily amenable to substitution, which can significantly influence the compound's properties. A common modification involves the introduction of various aryl or alkyl groups. For instance, the synthesis of N-1-diaryl-1H-pyrazol-5-amine derivatives highlights the feasibility of introducing a second aryl group at this position. nih.gov The reaction of a pyrazole with an appropriate aryl halide or boronic acid under suitable coupling conditions can achieve this transformation.
An example from the literature that demonstrates substitution at the N1 position is 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, prepared from the reaction of 4-nitrophenylhydrazine (B89600) with acetylacetone. researchgate.net This illustrates that a substituted phenyl group, in this case, a nitrophenyl group, can be incorporated at the N1 position.
| Compound Name | N1-Substituent | Reference |
| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 4-Nitrophenyl | researchgate.net |
| 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile | 2,4-Dichlorophenyl | nih.gov |
| 1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | 2,4-Difluorophenyl | sigmaaldrich.com |
Chemical Transformations of the Nitro Group (e.g., Reduction to Amino)
The nitro group at the C4 position is a versatile functional handle that can be transformed into various other groups, most commonly an amino group through reduction. The reduction of aromatic nitro compounds is a well-established transformation with a wide range of available reagents. wikipedia.org
Common methods for the reduction of a nitro group to an amine include:
Catalytic Hydrogenation : This method often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel can be advantageous when trying to avoid dehalogenation of the dichlorophenyl ring. commonorganicchemistry.com
Metal-Acid Systems : Combinations like iron in acidic media, tin(II) chloride in hydrochloric acid, or zinc in acetic acid are effective for this reduction. commonorganicchemistry.comresearchgate.net
Other Reagents : Sodium hydrosulfite or sodium sulfide (B99878) can also be used. wikipedia.org For nitro-pyrazoles specifically, a system of Ni-Re with hydrazine has been reported to be effective, providing good yields. researchgate.net
The resulting amino group can then serve as a key intermediate for further functionalization, such as acylation, alkylation, or diazotization followed by substitution.
| Reagent/System | Conditions | Notes | Reference |
| H₂/Pd/C | Catalytic hydrogenation | May cause dehalogenation | commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic hydrogenation | Less likely to cause dehalogenation | commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic conditions | A classic and cost-effective method | commonorganicchemistry.comresearchgate.net |
| SnCl₂/HCl | Acidic conditions | A common laboratory method | researchgate.net |
| Zn/AcOH or Zn/NH₄Cl | Mild acidic or neutral conditions | Provides a milder reduction environment | commonorganicchemistry.comscispace.com |
| Ni-Re/Hydrazine | 40-50 °C in ethanol or 2-propanol | Reported to be effective for nitro-pyrazoles | researchgate.net |
Functionalization of the Dichlorophenyl Ring and Pyrazole C5 Position
Further structural diversity can be achieved by modifying the dichlorophenyl ring and the C5 position of the pyrazole ring.
Dichlorophenyl Ring: While the dichlorophenyl ring is generally less reactive towards electrophilic substitution due to the deactivating nature of the chlorine atoms and the pyrazole ring, nucleophilic aromatic substitution (SNAr) could be possible under specific conditions, particularly if there are additional activating groups. However, modifications to this ring are more commonly introduced by starting with a pre-functionalized 2,4-dichlorophenylhydrazine.
Pyrazole C5 Position: The C5 position of the pyrazole ring can also be functionalized. For example, the synthesis of compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid demonstrates that an aryl group can be present at the C5 position. nih.gov This is often achieved by incorporating the desired substituent in one of the precursors during the initial pyrazole synthesis. For instance, using a 1,3-diketone that already contains the desired C5 substituent in the reaction with the hydrazine derivative.
Structural Characterization and Spectroscopic Investigations
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental tools for probing the molecular structure of a compound by observing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is one of the most powerful methods for determining the structure of organic molecules. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole, one would expect to see distinct signals for the protons on the pyrazole (B372694) ring and the dichlorophenyl ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, helping to confirm the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands corresponding to the N-H stretch of the pyrazole ring, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the rings, and, most notably, strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group. Bands corresponding to the C-Cl bonds would also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns observed in the spectrum would offer further clues about the compound's structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy analyzes the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The spectrum for this compound would likely display absorption maxima corresponding to the π → π* transitions of the aromatic pyrazole and dichlorophenyl ring systems, influenced by the presence of the nitro group.
Advanced Structural Analysis
For an unambiguous determination of the three-dimensional arrangement of atoms, more advanced techniques are employed.
X-ray Crystallography for Precise Molecular Geometry and Conformation
X-ray crystallography is the gold standard for determining the precise molecular geometry and conformation of a compound in the solid state. If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the ring systems and the spatial relationship between the dichlorophenyl group, the nitro group, and the pyrazole ring, as well as how the molecules pack together in the crystal lattice.
Information Not Available for this compound
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no published research specifically detailing the structural characterization, spectroscopic investigations, intermolecular interactions, or crystal packing of the chemical compound This compound .
Extensive searches were conducted to locate experimental or theoretical data pertaining to this specific molecule. These efforts did not yield any dedicated scholarly articles, crystallographic information files (CIFs), or spectroscopic analyses. The requested detailed research findings and data tables for the subsections under "" and "Analysis of Intermolecular Interactions and Crystal Packing" could not be generated as the primary scientific data is not available in the public domain.
While research exists for structurally related pyrazole derivatives, the unique substitution pattern of a 2,4-dichlorophenyl group at the 3-position and a nitro group at the 4-position of the pyrazole ring in the target compound has not been the subject of published study according to the available resources. Therefore, an article adhering to the requested outline and content inclusions cannot be accurately and scientifically generated.
Biological Activity Profiling and Mechanistic Elucidation
In Vitro Pharmacological Evaluation of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole and Related Analogues
Antimicrobial Activity Against Bacterial and Fungal Strains
The pyrazole (B372694) nucleus is a core component in many compounds exhibiting significant antimicrobial properties. nih.gov Research has shown that substitutions on the pyrazole ring, such as halogenated phenyl groups and nitro groups, can confer potent antibacterial and antifungal activities. meddocsonline.org
While specific data for this compound is not available, studies on related analogues highlight the potential of this structural motif. For instance, various dichloro- and trichloro-pyrazole derivatives have demonstrated notable antimicrobial effects. meddocsonline.org Similarly, other nitro-aromatic pyrazole derivatives have been found to possess good antifungal activity against strains like Penicillium chrysogenum. meddocsonline.org The combination of a dichlorophenyl ring and a nitro group on the pyrazole scaffold suggests a strong potential for antimicrobial efficacy.
A study on a series of novel pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives showed that certain compounds had remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in some cases lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov Another study synthesized pyrazole derivatives containing thiazole (B1198619) scaffolds, with many compounds showing good-to-moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Table 1: Antimicrobial Activity of Representative Pyrazole Analogues
| Compound/Analogue | Target Organism | Activity/Measurement | Source(s) |
|---|---|---|---|
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus, Bacillus subtilis (Gram+) | MIC: 62.5–125 µg/mL | nih.gov |
| Klebsiella pneumoniae, Escherichia coli (Gram-) | MIC: 62.5–125 µg/mL | nih.gov | |
| Candida albicans, Aspergillus flavus (Fungi) | MIC: 2.9–7.8 µg/mL | nih.gov | |
| Nitro-aromatic benzimidazolyl pyrazole | Penicillium chrysogenum, Pseudomonas aeruginosa | Good antimicrobial activity | meddocsonline.org |
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
The pyrazole scaffold is a key feature in numerous compounds designed as anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction. nih.govbohrium.com The substitution pattern on the pyrazole ring is critical for determining the antiproliferative potency and selectivity against different cancer cell lines. nih.gov
Direct cytotoxic data for this compound is not detailed in the reviewed literature. However, a closely related analogue, 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide , was evaluated for its cytotoxic activity against the A549 human lung adenocarcinoma cell line. This compound demonstrated significant inhibition of cancer cell growth with a 50% effective concentration (EC₅₀) of 220.20 µM, suggesting that the 2,4-dichlorophenyl moiety contributes to its cytotoxic potential. nih.gov
Other studies have reinforced the potential of substituted pyrazoles in cancer therapy. Pyrazole derivatives linked to moieties like indole (B1671886) have shown excellent cytotoxicity against cell lines such as HCT116, MCF7, HepG2, and A549, with IC₅₀ values in some cases lower than the standard drug doxorubicin. nih.gov Similarly, pyrazole-based hybrids have exhibited potent activity against A549 lung cancer cells, with IC₅₀ values in the micromolar range. nih.gov
Table 2: Antiproliferative/Cytotoxic Effects of Related Pyrazole Analogues
| Compound/Analogue | Cancer Cell Line | Activity/Measurement (IC₅₀/EC₅₀) | Source(s) |
|---|---|---|---|
| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 (Lung) | EC₅₀: 220.20 µM | nih.gov |
| Pyrazole-Indole Hybrid (Compound 33) | HCT116 (Colon) | IC₅₀ < 23.7 µM | nih.gov |
| Pyrazole-Indole Hybrid (Compound 34) | MCF7 (Breast) | IC₅₀ < 23.7 µM | nih.gov |
| Pyrazole-based hybrid heteroaromatic (Compound 31) | A549 (Lung) | IC₅₀: 42.79 µM | nih.gov |
Anti-inflammatory Efficacy in Relevant Bioassays
Pyrazole derivatives are well-known for their anti-inflammatory properties, with the commercial drug Celecoxib, a selective COX-2 inhibitor, being a prime example. ijpsjournal.commdpi.com The anti-inflammatory action of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory mediators like prostaglandins (B1171923) and cytokines. ijpsjournal.commdpi.com
Although specific bioassay results for this compound are not available, the general class of 1,3-diarylpyrazoles has been extensively studied. For instance, a 2023 study reported a 3-(trifluoromethyl)-5-arylpyrazole with a potent COX-2 inhibition (IC₅₀ = 0.02 µM) and high selectivity over COX-1. ijpsjournal.com In vivo models, such as the carrageenan-induced paw edema test in rats, have shown that pyrazole derivatives can reduce edema by 65–80%. ijpsjournal.com The presence of an electron-withdrawing group on the phenyl ring linked to the pyrazole nucleus has been associated with strong anti-inflammatory efficacy. mdpi.com This suggests that the dichlorophenyl and nitro groups of the target compound could contribute positively to anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of Representative Pyrazole Analogues
| Compound/Analogue | Bioassay/Target | Activity/Measurement | Source(s) |
|---|---|---|---|
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC₅₀ = 0.02 µM | ijpsjournal.com |
| COX-1 Inhibition | IC₅₀ = 4.5 µM | ijpsjournal.com | |
| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC₅₀ = 0.03 µM / 0.12 µM | ijpsjournal.com |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema (in vivo) | Better activity than Diclofenac sodium | nih.gov |
Investigations into Anticonvulsant Properties
The pyrazole structure is recognized for its potential in developing central nervous system agents, including anticonvulsants. wisdomlib.org While many current antiepileptic drugs have side effects, research into new chemical frameworks like pyrazoles continues. ijper.orgnih.gov
No specific anticonvulsant studies on this compound were found. However, research on related structures provides insights. A study on novel pyrazoline derivatives showed that compounds with nitro, bromo, and hydroxy substitutions demonstrated significant anticonvulsant potency in the maximal electroshock-induced seizure (MES) model in rats, comparable to the standard drug phenytoin (B1677684) sodium. wisdomlib.org Another study on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives also identified compounds with potent anticonvulsant activity. ijper.org These findings suggest that the combination of a halogenated phenyl ring and a nitro group, as seen in the target compound, could be a favorable structural feature for anticonvulsant properties.
Table 4: Anticonvulsant Activity of Related Pyrazole Analogues
| Compound/Analogue Class | Seizure Model | Result | Source(s) |
|---|---|---|---|
| Pyrazoline with nitro substitution | Maximal Electroshock Seizure (MES) | Significant potency, comparable to Phenytoin | wisdomlib.org |
Evaluation of Antiparasitic Activity (e.g., Trypanosoma cruzi Inhibition)
Pyrazole-containing compounds have emerged as promising scaffolds in the search for new treatments for parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. nih.gov The activity of these compounds is often linked to the inhibition of essential parasite enzymes, such as cysteine proteases (cruzain). eurekaselect.com The trypanocidal activity of nitro-aromatic compounds, in general, is well-documented and often relies on activation by parasite-specific nitroreductases. nih.gov
While direct data on this compound is unavailable, studies on analogues are highly informative. A study on pyrazole-thiadiazole derivatives identified a compound with a 2,4-dichlorophenyl substituent (analogue 1c ) as one of the most active against intracellular amastigotes of T. cruzi. mdpi.com Another study on pyrazole-benzimidazole hybrids found that dichlorinated derivatives were effective in reducing parasite load. eurekaselect.comresearchgate.net The presence of chlorine atoms, particularly in the meta-position of the phenyl ring, has been highlighted as influencing biological activity. mdpi.com The combination of the dichlorophenyl group and the nitro moiety in the target compound represents a promising strategy for antiparasitic activity.
Table 5: Anti-Trypanosoma cruzi Activity of Related Pyrazole Analogues
| Compound/Analogue | T. cruzi Stage | Activity/Measurement (IC₅₀) | Source(s) |
|---|---|---|---|
| 5-Amino-2-(1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)-1,3,4-thiadiazole (Analogue 1c) | Intracellular amastigotes | Active | mdpi.com |
| Pyrazole-benzimidazole hybrid (Compound 1i) | Intracellular amastigotes | 6.6 µM | eurekaselect.comresearchgate.net |
| Pyrazole-benzimidazole hybrid (Compound 1j) | Intracellular amastigotes | 9.4 µM | eurekaselect.comresearchgate.net |
Assessment of Cannabinoid Receptor Modulation, with Emphasis on CB1 Antagonism, considering positional isomers of the dichlorophenyl group
The 1,5-diarylpyrazole scaffold is the basis for a well-known class of cannabinoid CB1 receptor antagonists, exemplified by Rimonabant (SR141716A). acs.orgnih.gov Structure-activity relationship (SAR) studies have meticulously detailed the requirements for potent and selective CB1 antagonism. A critical structural feature for this activity is the presence of a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govjbclinpharm.org
Research has shown that this specific substitution is optimal for high-affinity binding to the CB1 receptor. acs.org Altering the substitution pattern on this phenyl ring, for instance to a 4-chlorophenyl group, or moving the dichlorophenyl group to a different position, typically leads to a decrease in affinity and antagonist activity. acs.orgjbclinpharm.org The SAR for this class of compounds is well-defined:
Position 1: A 2,4-dichlorophenyl group is optimal for potent CB1 antagonism. nih.gov
Position 3: A carboxamido group, often with a piperidinyl substituent, enhances selectivity. nih.gov
Position 5: A para-substituted phenyl ring (e.g., 4-chlorophenyl or 4-iodophenyl) is required for high affinity. nih.gov
Table 6: Structure-Activity Relationship (SAR) for Pyrazole-based CB1 Antagonists
| Position on Pyrazole Ring | Optimal Substituent for CB1 Antagonism | Impact of Variation | Source(s) |
|---|---|---|---|
| 1-position | 2,4-Dichlorophenyl | Other substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) decrease affinity. | acs.org |
| 3-position | Carboxamido (e.g., Piperidinyl carboxamide) | Provides selectivity for CB1 over CB2. | nih.govjbclinpharm.org |
Exploration of Mechanistic Pathways
The mechanism of action for pyrazole derivatives can be diverse, often involving interactions with specific biological macromolecules that lead to the modulation of cellular signaling pathways. For compounds like this compound, the biological activity is likely influenced by the electronic and steric properties of the dichlorophenyl and nitro groups.
While direct biological targets of this compound have not been explicitly identified in the available literature, studies on analogous compounds suggest several potential enzyme and receptor families that could be relevant.
Kinases: Numerous pyrazole derivatives have been identified as kinase inhibitors. osti.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Dihydropyrazole compounds, for instance, have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in inflammatory processes. osti.gov The general structure of this compound suggests it could potentially fit into the ATP-binding pocket of various kinases, a common mechanism for pyrazole-based kinase inhibitors.
Cannabinoid Receptors: A study on a structurally related compound, 1-(2′,4′-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, identified it as a selective agonist of the cannabinoid type 2 (CB2) receptor. researchgate.net This interaction was shown to alleviate neuropathic pain by modulating microglial activity. researchgate.net This suggests that dichlorophenyl-pyrazole scaffolds can interact with cannabinoid receptors, which are involved in various physiological processes.
Xanthine (B1682287) Oxidase: Some pyrazole analogs have demonstrated anticancer properties by inhibiting xanthine oxidase. nih.gov This enzyme plays a role in purine (B94841) metabolism and its inhibition can lead to antiproliferative effects. nih.gov
Other Potential Targets: The broad spectrum of activities reported for pyrazole derivatives, such as antimicrobial and anti-inflammatory effects, suggests a wider range of potential targets. nih.gov These could include enzymes involved in microbial metabolism or inflammatory signaling pathways. For instance, some pyrazole analogues have been investigated for their antimicrobial activity against various bacterial and fungal strains. nih.govmeddocsonline.org
Table 1: Potential Biological Targets for Dichlorophenyl Pyrazole Analogs
| Target Class | Specific Target Example | Potential Effect | Reference |
|---|---|---|---|
| Kinases | Receptor Interacting Protein 1 (RIP1) Kinase | Anti-inflammatory | osti.gov |
| Receptors | Cannabinoid Receptor 2 (CB2) | Neuropathic pain relief | researchgate.net |
The specific molecular interactions of this compound with its biological targets are not yet elucidated. However, insights can be drawn from computational and structural studies of similar compounds.
The dichlorophenyl group can engage in hydrophobic and halogen bonding interactions within a protein's binding site. The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution of the pyrazole ring and participate in hydrogen bonding or electrostatic interactions.
In silico molecular docking studies on other pyrazole derivatives have shown that the pyrazole core can form key hydrogen bonds with amino acid residues in the active site of enzymes. nih.gov For example, in the context of anticancer activity, pyrazole derivatives have been docked into the active sites of various kinases, demonstrating interactions that stabilize the ligand-protein complex and inhibit enzyme activity.
A study on 1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer highlighted the importance of the substitution pattern on the phenyl rings for antiproliferative activity. nih.gov This underscores the critical role of substituent groups in defining the molecular interactions and biological potency of pyrazole-based compounds.
To understand how a compound affects cellular function, a variety of in vitro assays are employed. For pyrazole derivatives with potential anticancer activity, these assays are crucial for determining their effects on cell viability, proliferation, and the induction of cell death.
Antiproliferative and Cytotoxicity Assays: The antiproliferative activity of pyrazole derivatives is commonly evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay. These assays measure the metabolic activity or total protein content of cells, respectively, to determine the concentration of a compound that inhibits cell growth by 50% (IC50). For example, a series of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives were evaluated for their antitumor activity against lung, liver, colon, and breast cancer cell lines using the SRB assay. researchgate.net Similarly, the cytotoxic activity of novel pyrazole-3,4-dicarboxylates was assessed against the murine P815 mastocytoma cell line. scirp.org
Cell Cycle Analysis: Flow cytometry is a powerful tool to analyze the effect of a compound on the cell cycle. Studies on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives in human acute leukemia cell lines showed that a lead compound caused a significant cell cycle arrest in the S-phase. nih.gov This indicates that the compound interferes with DNA replication.
Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), assays such as Annexin V-FITC/propidium iodide staining are used. The aforementioned study on pyrazoline derivatives in leukemia cells confirmed the induction of apoptosis through morphological changes, externalization of phosphatidylserine, and DNA fragmentation. nih.gov The study also suggested the involvement of the intrinsic apoptosis pathway by observing changes in the ratio of Bax/Bcl2 proteins. nih.gov
Table 2: Common Cellular Assays for Evaluating Pyrazole Derivatives
| Assay Type | Purpose | Example Application | Reference |
|---|---|---|---|
| SRB Assay | Measures cytotoxicity by staining total cellular protein. | Antitumor activity of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives. | researchgate.net |
| MTT Assay | Measures cell viability based on mitochondrial activity. | Antiproliferative activity of 1,3-diarylpyrazolones against lung cancer cells. | nih.gov |
| Cell Cycle Analysis (Flow Cytometry) | Determines the distribution of cells in different phases of the cell cycle. | Investigating cell cycle arrest induced by 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives in leukemia cells. | nih.gov |
Structure Activity Relationship Sar Studies
Contribution of the 2,4-Dichlorophenyl Substituent to Bioactivity
The presence of a dichlorinated phenyl ring is a key determinant of the compound's bioactivity. Its position on the pyrazole (B372694) ring and the specific pattern of chlorine substitution are crucial factors.
Positional Effects (C3 vs. N1) on Pharmacological Profiles
Interactive Table: Positional Isomerism and Biological Activity
| Scaffold | Aryl Position | Effect on Bioactivity | Reference |
| 3-Aminopyrazoles | N1 | Loss of antiproliferative activity | mdpi.com |
| Antimycobacterial Pyrazoles | N1 | Potent activity observed | nih.gov |
| Hydroxypyrazoles | N1 | Significantly alters molecular properties | mdpi.com |
Influence of Dichloro-Substitution Pattern
The pattern of chlorine substitution on the phenyl ring is a critical factor for bioactivity. In a study of pyrazole-based kinase inhibitors, the dichlorophenyl moiety was found to be the optimal substituent for achieving the highest biological activity. nih.gov The research indicated that any deviation from the dichloro substitution led to a decrease in potency, underscoring the specific requirement of two chlorine atoms for effective interaction with the target kinase. nih.gov
While the 2,4-dichloro pattern is specified in the subject compound, other patterns have also been shown to be effective in different contexts. For example, the presence of a 4-chlorophenyl (para-chloro) group has been noted as an important feature for the antifungal and antitubercular activity of other pyrazole derivatives. rsc.org The position of the chlorine atoms (ortho, meta, para) influences the molecule's lipophilicity, electronic profile, and steric hindrance, all of which can modulate binding affinity to a biological target. The 2,4-dichloro arrangement provides a specific electronic distribution and steric profile that is evidently beneficial for certain pharmacological activities.
Role of the 4-Nitro Group in Biological Activity and Molecular Properties
The nitro group at the C4 position is a powerful modulator of the pyrazole's electronic character and, consequently, its biological function.
Impact on Electron Density and Reactivity
The nitro group (NO₂) is a potent electron-withdrawing group. nih.gov Its presence at the C4 position of the pyrazole ring significantly decreases the electron density of the heterocyclic system. nih.gov Pyrazole itself is an electron-rich aromatic heterocycle, with electrophilic substitution reactions, such as nitration, preferentially occurring at the C4 position. globalresearchonline.netmdpi.com The introduction of the nitro group at this position alters the molecule's polarity and electronic properties, which can enhance its interaction with nucleophilic residues within the active sites of proteins and enzymes. nih.gov This modification of the electronic landscape is a key factor in the biological activity of many nitro-containing pharmaceuticals. nih.gov
Comparison with Other Electron-Withdrawing Groups
The bioactivity conferred by the 4-nitro group is often compared to that of other electron-withdrawing groups (EWGs). In various studies, other EWGs such as halogens (e.g., chlorine, fluorine) have also been shown to impart significant biological activity to pyrazole derivatives. For example, a series of pyrazole-triazole hybrids showed that derivatives containing chlorine atoms and a nitro group both exhibited good anti-inflammatory potency. mdpi.com This suggests that the primary requirement for activity at this position may be the reduction of electron density in the pyrazole ring, a role that can be fulfilled by different EWGs. However, the nitro group's specific size, geometry, and potential for hydrogen bonding can offer unique advantages in binding to certain biological targets compared to other EWGs like cyano (-CN) or trifluoromethyl (-CF₃) groups.
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Identification of Key Molecular Descriptors Correlating with Bioactivity
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in identifying the key molecular descriptors that govern the biological activity of a compound. nih.govacs.org These descriptors, which can be electronic, steric, or thermodynamic in nature, provide a quantitative correlation between the chemical structure and the pharmacological effect. For pyrazole (B372694) derivatives, various QSAR models have been developed to predict their activity against different biological targets, such as epidermal growth factor receptor (EGFR) kinase. nih.govacs.org
In a hypothetical QSAR study of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole and its analogues, a set of molecular descriptors would be calculated to build a predictive model. These descriptors are likely to include:
Electronic Descriptors: Properties such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and dipole moment are crucial. The nitro group in the 4-position and the dichlorophenyl group at the 3-position significantly influence the electronic distribution within the molecule, which can be critical for its interaction with biological targets.
Steric Descriptors: Molar refractivity (MR) and Connolly surface area are examples of steric descriptors that describe the size and shape of the molecule. The bulky dichlorophenyl group would have a significant impact on these parameters, influencing how the molecule fits into a receptor's binding pocket.
Topological Descriptors: These descriptors, such as the Wiener index and Kier & Hall connectivity indices, quantify the atomic arrangement and branching of the molecule.
A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be employed to derive a QSAR equation. A hypothetical equation might look like:
pIC50 = β0 + β1(HOMO) + β2(LUMO) + β3(MR) + ... + ε
The statistical significance of such a model would be validated through various metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation on a test set of compounds. nih.govresearchgate.net
| Descriptor Type | Example Descriptor | Potential Influence on Bioactivity of this compound |
|---|---|---|
| Electronic | HOMO/LUMO Energy Gap | Influences chemical reactivity and the ability to participate in charge-transfer interactions with the target protein. |
| Electronic | Dipole Moment | Affects the molecule's polarity and its ability to form dipole-dipole interactions within the binding site. |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and van der Waals forces, which are important for binding affinity. |
| Topological | Wiener Index | Describes the molecule's compactness, which can be a determinant of its ability to fit into a specific binding pocket. |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as this compound, might interact with its protein target at an atomic level. nih.govresearchgate.netnih.gov
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpbs.com For this compound, this would involve docking the compound into the active site of a relevant protein target, for instance, a protein kinase. nih.govnih.gov The output of a docking simulation is a set of possible binding poses, each associated with a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov
Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding mode and can reveal conformational changes in both the ligand and the protein upon binding.
| Computational Technique | Predicted Output for this compound | Significance |
|---|---|---|
| Molecular Docking | Binding poses and binding affinity scores (e.g., -8.5 kcal/mol) | Predicts the most likely interaction mode and provides a quantitative estimate of the binding strength. |
| Molecular Dynamics | Root Mean Square Deviation (RMSD) of the complex over time | Assesses the stability of the predicted binding pose. |
Analysis of Molecular Interactions at Target Binding Sites
A detailed analysis of the docked complex of this compound would reveal the specific molecular interactions that stabilize the binding. These interactions could include:
Hydrogen Bonds: The nitro group and the pyrazole ring's nitrogen atoms are potential hydrogen bond acceptors and donors, respectively. These could form hydrogen bonds with amino acid residues in the active site of the target protein.
Hydrophobic Interactions: The dichlorophenyl ring is hydrophobic and would likely engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic pyrazole and dichlorophenyl rings could participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The chlorine atoms on the phenyl ring could form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.
In Silico Screening and Virtual Library Design for Novel Analogues
The insights gained from QSAR and molecular docking studies can be leveraged for in silico screening and the design of virtual libraries of novel analogues of this compound with potentially improved activity. mdpi.com
Virtual screening involves the use of computational methods to screen large databases of compounds to identify those that are likely to bind to a drug target. Based on the pharmacophore model derived from the binding mode of this compound, a virtual screening campaign could be initiated to find new scaffolds with similar interaction patterns.
Future Perspectives and Research Trajectories
Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future development of therapeutic agents based on the 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole scaffold hinges on the availability of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for pyrazole (B372694) synthesis, such as the Knorr pyrazole synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, often require harsh conditions and may produce isomeric mixtures. nih.govmdpi.com
Future research will undoubtedly focus on greener and more sustainable synthetic practices. nih.gov Key areas of innovation include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.combenthamdirect.comresearchgate.netnih.gov
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the final product, offer significant advantages in terms of atom economy, operational simplicity, and efficiency. researchgate.netnih.gov Developing an MCR for this compound would be a significant step forward.
Green Solvents and Catalysts: The use of water, ionic liquids, or solvent-free conditions is becoming increasingly prevalent in heterocyclic synthesis to minimize environmental impact. nih.govresearchgate.netthieme-connect.com The exploration of reusable, solid-supported, or nano-catalysts can further enhance the sustainability of the synthesis process. researchgate.netmdpi.com
| Methodology | Key Advantages | Challenges/Considerations | Reference |
|---|---|---|---|
| Conventional Heating | Well-established, widely understood. | Long reaction times, high energy consumption, potential for side products. | researchgate.net |
| Microwave-Assisted | Rapid heating, shorter reaction times, improved yields, higher purity. | Specialized equipment required, scalability can be a challenge. | mdpi.combenthamdirect.com |
| Ultrasound-Assisted (Sonochemistry) | Enhanced reaction rates, often performed at room temperature, energy efficient. | Requires specific sonication equipment. | researchgate.netnih.gov |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. | Requires careful design and optimization of reaction conditions. | nih.gov |
| Green Solvents (e.g., Water) | Environmentally benign, low cost, safe. | Solubility of organic reactants can be a limitation. | thieme-connect.com |
Discovery of Novel Biological Targets for this compound and its Derivatives
The pyrazole scaffold is a versatile pharmacophore that interacts with a wide array of biological targets. nih.govekb.egglobalresearchonline.net Derivatives have shown activities as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. globalresearchonline.netmdpi.com The 2,4-dichlorophenyl substitution, in particular, has been identified as optimal for binding to certain targets, such as the cannabinoid CB1 receptor in some series. acs.orgnih.govelsevierpure.com The electron-withdrawing nature of the nitro group can also significantly influence target interactions.
Future research should focus on systematically screening this compound and its analogues against diverse panels of biological targets to uncover novel therapeutic applications. Potential target classes to explore include:
Protein Kinases: Many pyrazole-containing drugs are potent kinase inhibitors used in oncology. mdpi.comresearchgate.net Screening against a kinome panel could identify specific kinases that are inhibited by this scaffold, potentially leading to new anticancer therapies.
Heat Shock Proteins (Hsp90): Diaryl pyrazoles have been successfully developed as Hsp90 inhibitors, another important target in cancer therapy. nih.govbenthamdirect.com
Microbial Enzymes: The unique electronic features of the compound may allow it to inhibit essential enzymes in bacteria or fungi, opening avenues for new antimicrobial agents.
Carbonic Anhydrases: Pyrazole sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in diseases like glaucoma. tandfonline.com
Viral Proteases: Given the urgent need for new antiviral drugs, screening against key viral enzymes, such as the main protease of SARS-CoV-2, could be a fruitful endeavor. nih.govnih.gov
Rational Design and Synthesis of Highly Potent and Selective Lead Compounds
Once a promising biological target is identified, the next step is the rational design of more potent and selective analogues. This process involves a deep understanding of the structure-activity relationships (SAR), which dictate how chemical modifications to the lead compound affect its biological activity. mdpi.comnih.gov
For the this compound scaffold, key strategies for lead optimization would include:
Modification of the Phenyl Ring: Altering the substitution pattern on the 2,4-dichlorophenyl ring can modulate potency and selectivity. For instance, replacing chloro groups with other halogens or with electron-donating groups could fine-tune interactions within a target's binding pocket. frontiersin.org
Bioisosteric Replacement of the Nitro Group: The nitro group is often associated with potential toxicity. Replacing it with other electron-withdrawing bioisosteres, such as a cyano or a sulfonyl group, could maintain or improve activity while enhancing the compound's safety profile.
Substitution at Other Positions: Exploring substitutions at the N1 and C5 positions of the pyrazole ring is a standard approach to expand SAR and improve pharmacokinetic properties. nih.gov
This iterative process of design, synthesis, and biological testing is fundamental to transforming a preliminary hit compound into a viable drug candidate. frontiersin.org
Advanced Computational Strategies for Deeper Mechanistic Understanding and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, offering profound insights into molecular behavior and accelerating the design process. eurasianjournals.combenthamdirect.com For this compound and its derivatives, advanced computational methods can be applied to:
Molecular Docking: This technique predicts the preferred binding orientation of a compound within the active site of a target protein. researchgate.netnih.gov It helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of how the compound and its target protein behave over time. eurasianjournals.comrsc.org This can confirm the stability of the binding pose predicted by docking and reveal subtle conformational changes that influence activity. nih.govnih.gov
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of the pyrazole derivatives, helping to understand their reactivity and interaction energies at a deeper level. researchgate.net
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, allowing researchers to prioritize candidates with favorable drug-like profiles early in the discovery process. mdpi.com
These computational approaches not only provide a mechanistic understanding of how these compounds work but also enable predictive modeling to guide the design of new analogues with improved properties. eurasianjournals.commdpi.com
Exploration of Multi-Targeting Approaches with the Pyrazole Scaffold
Complex diseases such as cancer, neurodegenerative disorders, and chronic inflammation often involve multiple biological pathways. A promising therapeutic strategy is the development of multi-target drugs, single molecules designed to modulate several targets simultaneously. benthamscience.com The pyrazole core, as a versatile and "multi-functional" scaffold, is an excellent starting point for designing such agents. ekb.eg
Future research could explore the potential of the this compound scaffold in a multi-target context. This could involve designing hybrid molecules that combine the pyrazole core with other pharmacophores known to interact with different targets. For example, a pyrazole derivative could be designed to inhibit both a protein kinase and a heat shock protein, a combination that could be highly effective in cancer treatment. The ability to rationally design compounds that interact with multiple nodes in a disease network represents a sophisticated and powerful future direction for this chemical class.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(2,4-dichlorophenyl)-4-nitro-1H-pyrazole, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones, followed by nitration. For example, analogous pyrazole derivatives have been prepared using copper-catalyzed click chemistry or Mannich reactions to introduce substituents . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or DCM/hexane mixtures. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound is likely hazardous based on structurally similar chlorophenyl-pyrazoles, which may cause skin/eye irritation or respiratory toxicity . Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C, away from light and moisture. Avoid contact with oxidizing agents or strong bases due to potential nitro group reactivity .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry of nitro and dichlorophenyl groups .
- NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions; NOESY detects steric interactions .
- Mass spectrometry (HRMS or ESI-MS) : Verifies molecular ion ([M+H]⁺) and fragmentation patterns .
- Stability testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurities, stereochemistry, or assay conditions. Mitigation steps:
- Reproduce assays under standardized protocols (e.g., CB1/CB2 receptor binding assays with [³H]CP-55,940, as done for related carboxamides) .
- Density Functional Theory (DFT) : Model electronic effects of nitro and dichlorophenyl groups on binding affinity .
- Meta-analysis : Compare IC₅₀ values across studies, controlling for variables like solvent (DMSO concentration ≤0.1%) .
Q. How can structure-activity relationships (SAR) guide the design of analogs targeting cannabinoid receptors?
- Methodological Answer :
- Key modifications : Replace the nitro group with carboxamide or oxadiazole moieties to enhance CB1 selectivity. For example, oxadiazole-diarylpyrazole carboxamides showed IC₅₀ values <2 nM for CB1 .
- Bioisosteric replacement : Substitute 2,4-dichlorophenyl with 4-fluorophenyl to reduce metabolic oxidation .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Ser383 in CB1) .
Q. What environmental risks are associated with this compound, and how can they be assessed?
- Methodological Answer :
- Ecotoxicity testing : Follow OECD guidelines for acute aquatic toxicity (Daphnia magna LC₅₀) and biodegradability (OECD 301F). Chlorinated pyrazoles often exhibit persistence; consider ozonation or Fenton reactions for degradation .
- Leaching potential : Measure soil adsorption coefficients (Kd) via batch equilibrium tests .
- QSAR modeling : Predict bioaccumulation (logP >3 indicates high risk) using EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
